REACTION_CXSMILES
|
[C:1]([CH2:3][C:4]([O:6]C)=O)#[N:2].[CH2:8]([C:10]1[CH:17]=[CH:16][C:13]([CH2:14][NH2:15])=[C:12]([F:18])[CH:11]=1)[CH3:9]>C(O)C.CN(C1C=CN=CC=1)C>[C:1]([CH2:3][C:4]([NH:15][CH2:14][C:13]1[CH:16]=[CH:17][C:10]([CH2:8][CH3:9])=[CH:11][C:12]=1[F:18])=[O:6])#[N:2]
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Name
|
|
Quantity
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1.16 mL
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Type
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reactant
|
Smiles
|
C(#N)CC(=O)OC
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Name
|
|
Quantity
|
1.15 g
|
Type
|
reactant
|
Smiles
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C(C)C1=CC(=C(CN)C=C1)F
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Name
|
|
Quantity
|
20 mL
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Type
|
solvent
|
Smiles
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C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
catalyst
|
Smiles
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CN(C)C1=CC=NC=C1
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Control Type
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UNSPECIFIED
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Setpoint
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60 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
After 16 hours heating
|
Duration
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16 h
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Type
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CONCENTRATION
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Details
|
the reaction was concentrated under reduced pressure
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Type
|
CUSTOM
|
Details
|
to afford crude product which
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Type
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CUSTOM
|
Details
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was purified by flash chromatography
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Type
|
WASH
|
Details
|
eluting with a gradient from hexane to 60% ethyl acetate/hexane
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Name
|
|
Type
|
product
|
Smiles
|
C(#N)CC(=O)NCC1=C(C=C(C=C1)CC)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 652 mg | |
YIELD: PERCENTYIELD | 40% | |
YIELD: CALCULATEDPERCENTYIELD | 39.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |